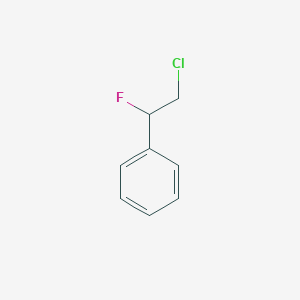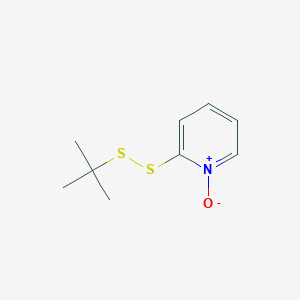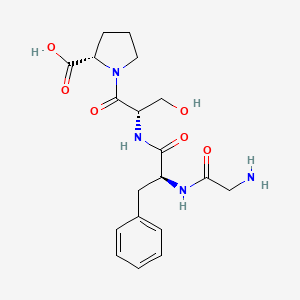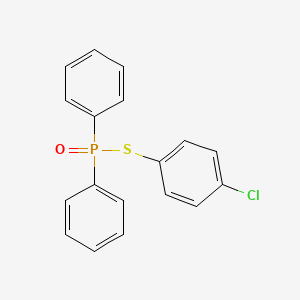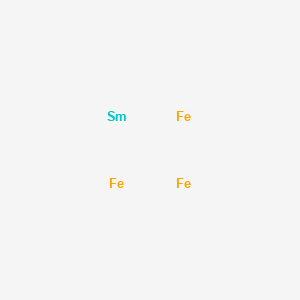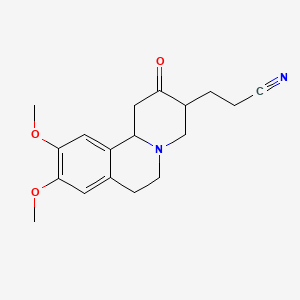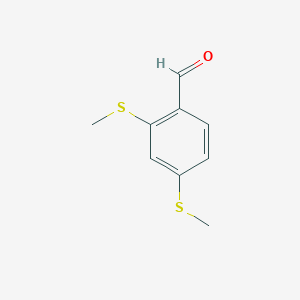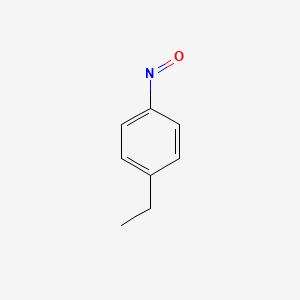
n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is a chemical compound known for its bifunctional alkylating properties. It is part of the nitrogen mustard family, which has been extensively studied for its applications in chemotherapy and other scientific research fields. This compound is characterized by the presence of two chloroethyl groups and a nitroso group, making it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide typically involves the reaction of bis(2-chloroethyl)amine with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine compounds. These products have diverse applications in chemical synthesis and research .
Aplicaciones Científicas De Investigación
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide has several scientific research applications:
Biology: Studied for its effects on DNA and protein interactions, particularly in the context of alkylating agents.
Medicine: Investigated for its potential use in chemotherapy due to its ability to cross-link DNA and inhibit cancer cell proliferation.
Industry: Utilized in the production of polymers and other materials requiring bifunctional alkylating agents.
Mecanismo De Acción
The mechanism of action of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide involves the formation of highly reactive intermediates that can alkylate DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Ifosfamide: Another chemotherapeutic agent related to cyclophosphamide with similar applications.
Uniqueness
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct reactivity and biological activity. Its ability to form stable cross-links with DNA makes it particularly effective in inhibiting cancer cell proliferation .
Propiedades
Número CAS |
13857-12-0 |
|---|---|
Fórmula molecular |
C6H10Cl2N4O3 |
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)-1-nitrosourea |
InChI |
InChI=1S/C6H10Cl2N4O3/c7-1-3-9-5(13)10-6(14)12(11-15)4-2-8/h1-4H2,(H2,9,10,13,14) |
Clave InChI |
KEUPEGWEPJSQDJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



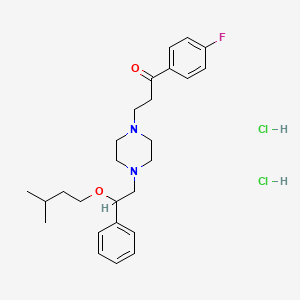
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
